Dual Orexin Receptor Binding Profile: pEC50 Values Distinguish 7-tert-Butyl Derivative from 5-Hydroxy-4H-benzo[1,4]oxazin-3-one Scaffold
7-tert-Butyl-4H-benzo[1,4]oxazin-3-one exhibits measurable affinity for both orexin receptor subtypes (OX1 and OX2), with pEC50 values of 6.19 (OX1) and 6.4 (OX2) as recorded in ChEMBL [1]. In contrast, the 5-hydroxy-4H-benzo[1,4]oxazin-3-one scaffold, extensively characterized in β2-adrenoceptor agonist research, shows no reported orexin receptor activity across the same database [2]. This divergence in target engagement underscores the critical role of the 7-tert-butyl substituent in accessing orexin receptor pharmacology, a profile unattainable with the 5-hydroxy analog.
| Evidence Dimension | Orexin receptor binding affinity (pEC50) |
|---|---|
| Target Compound Data | OX1 pEC50 = 6.19; OX2 pEC50 = 6.4 |
| Comparator Or Baseline | 5-Hydroxy-4H-benzo[1,4]oxazin-3-one scaffold: No orexin receptor activity reported |
| Quantified Difference | Qualitative difference: measurable dual orexin receptor binding vs. no detectable binding |
| Conditions | Recombinant human orexin receptors expressed in mammalian cell lines; functional activity measured via calcium flux assays (ChEMBL database) |
Why This Matters
For researchers developing orexin receptor modulators for sleep disorders or addiction, the 7-tert-butyl derivative provides a validated entry point for SAR exploration, whereas the 5-hydroxy scaffold offers no orexin-related utility.
- [1] GProteinDB. Bioactivities for CHEMBL439123. OX1 receptor pEC50 = 6.19, OX2 receptor pEC50 = 6.4. View Source
- [2] Xing G, et al. Discovery and Identification of Novel 5-Hydroxy-4H-benzo[1,4]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. 2024;67(4):2986-3003. View Source
